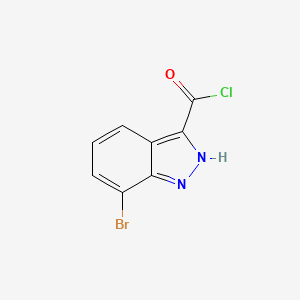

7-Bromo-1H-indazole-3-carbonyl chloride

Description

BenchChem offers high-quality 7-Bromo-1H-indazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-12-7(4)8(10)13/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANMHQGHEZDWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbonyl chloride: A Core Moiety for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of 7-Bromo-1H-indazole-3-carbonyl chloride. This reactive intermediate is a pivotal building block for accessing novel chemical entities, leveraging the privileged indazole scaffold known for its broad pharmacological activities.

Core Compound Profile and Physicochemical Properties

7-Bromo-1H-indazole-3-carbonyl chloride is a specialized chemical intermediate, valued for the precise introduction of the 7-bromo-1H-indazole-3-carboxamide moiety into target molecules. Its utility stems from the highly reactive carbonyl chloride group, which readily undergoes acylation reactions with a wide range of nucleophiles. The core attributes of this compound are derived from its precursor, 7-Bromo-1H-indazole-3-carboxylic acid.

The fundamental properties have been calculated and are presented below for foundational reference.

| Property | Value | Source |

| Molecular Formula | C8H4BrClN2O | Deduced from precursor[1][2] |

| Molecular Weight | 259.49 g/mol | Calculated |

| CAS Number | Not directly available; Precursor is 885278-71-7 | [3] |

Synthesis, Mechanism, and Reactivity

The primary route to obtaining 7-Bromo-1H-indazole-3-carbonyl chloride is through the activation of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, enabling the formation of amides, esters, and other carbonyl derivatives that are often more challenging to synthesize directly.

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The conversion of 7-Bromo-1H-indazole-3-carboxylic acid to the target acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is critical; oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is frequently preferred for its milder conditions and the production of volatile byproducts (CO, CO₂, HCl), which simplifies purification.

The mechanism involves the initial formation of a highly reactive Vilsmeier-Haack type intermediate when using oxalyl chloride and DMF, which then facilitates the nucleophilic attack by the carboxylate, ultimately leading to the displacement of the leaving group and formation of the acyl chloride.

Caption: Reactivity and application pathways of the title compound.

Safety, Handling, and Storage

As a reactive acyl chloride, 7-Bromo-1H-indazole-3-carbonyl chloride must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, general guidelines for this class of compounds should be strictly followed.

-

Hazard Statements : Causes severe skin burns and eye damage. Reacts with water to release corrosive hydrogen chloride gas. Harmful if swallowed or inhaled.

-

Precautionary Measures :

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from moisture and sources of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

-

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

procedure for converting 7-bromoindazole-3-carboxylic acid to acid chloride

Abstract & Strategic Importance

The conversion of 7-bromoindazole-3-carboxylic acid to its corresponding acid chloride, 7-bromoindazole-3-carbonyl chloride , is a pivotal activation step in the synthesis of pharmacological scaffolds, particularly PARP inhibitors and kinase inhibitors. The 7-bromo substituent provides a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the acid chloride functionality allows for the rapid diversification of the C3 position via amidation or Friedel-Crafts acylation.

This guide addresses the specific challenges of this transformation, primarily the management of the nucleophilic indazole nitrogen (N1-H) and the requirement for strictly anhydrous conditions to prevent hydrolysis of the activated species. Two protocols are provided: a robust Thionyl Chloride Reflux method for scale-up and a milder Oxalyl Chloride method for sensitive, small-scale applications.

Reaction Mechanism & Chemical Logic

The activation of the carboxylic acid proceeds via a nucleophilic acyl substitution.[1] The inclusion of N,N-Dimethylformamide (DMF) as a catalyst is critical for reaction efficiency. DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid more rapidly than the bulk reagent alone.

Catalytic Cycle Visualization

Figure 1: The catalytic cycle of DMF in acid chloride formation. The Vilsmeier intermediate lowers the activation energy for the acyl substitution.

Experimental Protocols

Method A: Thionyl Chloride (SOCl₂) Reflux

Best for: Scale-up (>5g), robust substrates, and removal of water traces. Precaution: The 7-bromo substituent is stable under these conditions, but excessive heating (>90°C) should be avoided to prevent degradation of the indazole ring.

Materials

-

Substrate: 7-Bromoindazole-3-carboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 equiv)

-

Catalyst: DMF (anhydrous, 2-3 drops per gram of substrate)

-

Solvent: None (Neat) or Toluene (if solubility is poor)

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or an N₂ line leading to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

-

Charging: Add 7-bromoindazole-3-carboxylic acid to the flask.

-

Reagent Addition: Carefully add Thionyl Chloride. The solid may not dissolve immediately. Add catalytic DMF.[2][3]

-

Note: Gas evolution (HCl, SO₂) will begin immediately upon DMF addition.

-

-

Reaction: Heat the mixture to reflux (bath temp ~80°C). Stir for 2–3 hours.

-

Checkpoint: The reaction mixture should become a clear, homogeneous solution (yellow to orange) as the acid converts to the soluble acid chloride.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove excess SOCl₂.

-

Azeotropic Drying: Add anhydrous toluene (10 mL/g) to the residue and re-evaporate. Repeat this step 2x. This ensures complete removal of thionyl chloride, which can interfere with subsequent nucleophilic additions.

-

-

Isolation: The resulting solid is the crude acid chloride (usually the hydrochloride salt at the indazole nitrogen). It is generally used immediately in the next step without purification.

Method B: Oxalyl Chloride / DMF

Best for: Small scale (<1g), mild conditions (Room Temp), and acid-sensitive substrates.

Materials

-

Substrate: 7-Bromoindazole-3-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (anhydrous, 2 drops)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under N₂. Add the substrate and anhydrous DCM (approx. 10 mL/g).

-

Note: The starting material is likely a suspension.[3]

-

-

Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe.

-

Catalysis: Add catalytic DMF.

-

Observation: Vigorous bubbling will occur (CO, CO₂, HCl evolution).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: The suspension should clarify into a solution. If solids persist after 4 hours, add another 0.5 equiv of Oxalyl Chloride.

-

-

Workup: Evaporate the solvent and excess reagent under reduced pressure.

-

Yield: Quantitative conversion is typical. The residue is a moisture-sensitive yellow solid.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes key variables that affect yield and purity.

| Parameter | Specification | Impact of Deviation |

| Moisture Control | Strictly Anhydrous | Critical. Water hydrolyzes the product back to the starting acid. Use fresh reagents and dry glassware. |

| DMF Catalyst | 1-5 mol% | High. Without DMF, the reaction is sluggish and may require prolonged heating, increasing degradation risk. |

| Temperature | Reflux (SOCl₂) / RT (Oxalyl) | Excessive heat (>90°C) can cause darkening (tarring) or bromine lability (rare but possible). |

| Stoichiometry | Excess Reagent | Insufficient reagent leads to incomplete conversion. Excess is easily removed by evaporation. |

| Indazole NH | Unprotected | The free NH is tolerated. It may form an HCl salt.[3] If N-acylation occurs, it is usually reversible during aqueous workup of the next step. |

Workflow Visualization

Figure 2: Decision tree and process flow for the synthesis.

Safety & Handling

-

Corrosivity: Thionyl chloride and Oxalyl chloride cause severe skin burns and eye damage. Handle only in a functioning fume hood.

-

Gas Evolution: The reaction releases HCl, SO₂, CO, and CO₂. Ensure adequate ventilation and scrubbing.

-

Indazole Toxicity: Halo-indazoles should be treated as potential bioactive agents. Wear full PPE (gloves, lab coat, goggles).

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Levin, J. I., et al. (2002). "Indazole-3-carboxylic acid derivatives."[4][5][6][7][8] Journal of Medicinal Chemistry. (Precedent for indazole acid activation).

-

Common Organic Chemistry. (2023). "Acid to Acid Chloride: Common Conditions."

- Vertex Pharmaceuticals. (2015). "Indazole Inhibitors of Influenza Virus Replication." World Intellectual Property Organization, WO2015191681.

-

Sigma-Aldrich. (2023). "Thionyl Chloride Product Information."

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. 7-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 885278-71-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Protecting Group Strategies for 1H-Indazole Nitrogen during Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is critical for modulating pharmacological activity. However, the presence of two reactive nitrogen atoms in the 1H-indazole ring presents a significant challenge for regioselective synthesis, particularly during acylation reactions. Direct acylation of 1H-indazole often leads to a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[1][2][3] To overcome this hurdle, a judicious protecting group strategy is paramount.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the regioselective acylation of 1H-indazole. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their implementation, and offer a comparative analysis to aid in the selection of the optimal strategy for your specific synthetic needs.

The Challenge of Regioselectivity in Indazole Acylation

The two nitrogen atoms of the 1H-indazole ring, N1 and N2, exhibit different electronic and steric environments. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][2] Consequently, under thermodynamic control, N1-acylated indazoles are often the favored product. However, the N2 position can be kinetically favored under certain conditions. The outcome of an acylation reaction is therefore highly dependent on the reaction conditions, including the base, solvent, and the nature of the acylating agent.[1] This often results in poor regioselectivity and the formation of difficult-to-separate isomeric mixtures.

To achieve predictable and high-yielding acylation at either the N1 or N2 position, the temporary protection of one nitrogen atom is a crucial synthetic tactic. The ideal protecting group should be easy to introduce, stable to the acylation conditions, direct the acylation to the desired position, and be readily removed under mild conditions that do not compromise the integrity of the target molecule.

General Workflow for Protecting Group-Mediated Acylation

The overarching strategy involves a three-step sequence: protection of the indazole nitrogen, acylation of the remaining nitrogen, and subsequent deprotection to unveil the desired N-acylated indazole.

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

using 7-Bromo-1H-indazole-3-carbonyl chloride in solid-phase peptide synthesis

Application Note & Protocol

Strategic N-Terminal Modification of Peptides using 7-Bromo-1H-indazole-3-carbonyl chloride in Solid-Phase Peptide Synthesis

Abstract: The incorporation of unique chemical moieties into peptides is a cornerstone of modern drug discovery, enhancing pharmacological properties such as potency, stability, and cell permeability. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. This document provides a comprehensive guide for researchers on the application of 7-Bromo-1H-indazole-3-carbonyl chloride as a strategic tool for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). We present detailed protocols for both direct acylation using the carbonyl chloride and an alternative, highly efficient method utilizing the precursor carboxylic acid with standard coupling reagents. This guide explains the causality behind experimental choices and provides robust methodologies for synthesis, cleavage, purification, and analysis.

Introduction: The Rationale for Indazole-Peptide Conjugates

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of custom peptides for therapeutic and research applications.[1][2] Beyond the assembly of natural amino acid sequences, the functionalization of peptides with non-proteinogenic groups is a critical strategy for developing next-generation therapeutics. N-terminal modification, or "capping," is particularly effective in preventing enzymatic degradation by exopeptidases and can introduce novel pharmacophoric features.

The indazole ring system is a prominent heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in key hydrogen bonding and aromatic interactions with biological targets. The introduction of a 7-bromo-1H-indazole group at the N-terminus of a peptide chain serves a dual purpose:

-

Pharmacophore Installation: It directly incorporates a bioactive scaffold onto the peptide.

-

Chemical Handle for Diversification: The bromine atom at the 7-position provides a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse peptide libraries from a single precursor.

This guide details the practical application of 7-Bromo-1H-indazole-3-carbonyl chloride and its corresponding carboxylic acid in the widely used Fmoc/tBu SPPS strategy.

Reagent Overview and Strategic Considerations

Reagent Profile

-

Compound: 7-Bromo-1H-indazole-3-carbonyl chloride

-

Molecular Formula: C₈H₄BrClN₂O

-

Molecular Weight: 263.49 g/mol

-

Structure:

(Note: Image is a placeholder representation)

(Note: Image is a placeholder representation) -

Precursor: 7-Bromo-1H-indazole-3-carboxylic acid[3]

-

Molecular Formula: C₈H₅BrN₂O₂

-

Molecular Weight: 241.04 g/mol [3]

Reactivity and Method Selection

7-Bromo-1H-indazole-3-carbonyl chloride is a highly reactive acylating agent. As an acid chloride, it reacts rapidly with the free N-terminal amine of the resin-bound peptide. This high reactivity obviates the need for coupling activators but demands stringent anhydrous conditions to prevent hydrolysis.

Two primary strategies for coupling are presented:

-

Direct Acylation (Protocol 1): Utilizes the highly reactive 7-Bromo-1H-indazole-3-carbonyl chloride. This method is rapid but requires careful handling of the moisture-sensitive reagent.

-

In Situ Activation (Protocol 2): Employs the more stable 7-Bromo-1H-indazole-3-carboxylic acid precursor, which is activated in situ using standard peptide coupling reagents (e.g., HBTU, HATU, COMU).[4][5] This approach is often preferred in automated synthesis and for its superior reproducibility and safety, as it avoids the isolation of the acid chloride.[6]

Overall Workflow for Indazole-Peptide Synthesis

The synthesis follows the standard Fmoc-SPPS workflow, culminating in the N-terminal capping step. The process is outlined below.

Caption: General workflow for SPPS incorporating N-terminal indazole capping.

Experimental Protocols

These protocols assume a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.

Protocol 1: Direct N-Terminal Capping with 7-Bromo-1H-indazole-3-carbonyl chloride

Rationale: This protocol leverages the high reactivity of the acid chloride for rapid and efficient N-terminal capping. A non-nucleophilic base is essential to neutralize the HCl byproduct without competing in the reaction.

| Parameter | Recommendation | Rationale & Notes |

| Starting Material | 0.1 mmol peptide-on-resin (N-terminal amine is free) | Ensure the final Fmoc deprotection is complete and the resin is washed thoroughly. |

| Reagent Equivalents | 3.0 eq. 7-Bromo-1H-indazole-3-carbonyl chloride | Excess drives the reaction to completion. |

| 4.0 eq. Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | A hindered, non-nucleophilic base is critical to scavenge HCl.[4] | |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | DMF is not recommended as it can react with acid chlorides.[4] |

| Reaction Time | 30 - 60 minutes | Monitor reaction completion. |

| Monitoring | Kaiser Test (Ninhydrin Test) | A negative Kaiser test (beads remain colorless/yellow) indicates complete consumption of the primary amine. |

Step-by-Step Methodology:

-

Resin Preparation: Swell the fully synthesized peptide-resin (with the N-terminal amine deprotected) in anhydrous DCM (5 mL) for 20 minutes in a suitable reaction vessel.

-

Reagent Solution Preparation: In a separate vial, dissolve 7-Bromo-1H-indazole-3-carbonyl chloride (79 mg, 0.3 mmol) in 3 mL of anhydrous DCM. Add DIPEA (70 µL, 0.4 mmol). Perform this step in a fume hood and ensure all glassware is dry.

-

Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the reagent solution to the resin.

-

Agitation: Agitate the mixture at room temperature using a shaker or gentle nitrogen bubbling for 30-60 minutes.

-

Monitoring: After 30 minutes, take a small sample of resin beads, wash them thoroughly with DCM and then ethanol, and perform a Kaiser test. If the test is positive (blue beads), continue the reaction for another 30 minutes.

-

Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture. Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally Methanol (3 x 5 mL).

-

Drying: Dry the resin under high vacuum for at least 2 hours before proceeding to cleavage.

Protocol 2: N-Terminal Capping via In Situ Activation of 7-Bromo-1H-indazole-3-carboxylic acid

Rationale: This is the preferred method for its operational simplicity and compatibility with standard SPPS instrumentation and reagents. It avoids handling the unstable acid chloride. HBTU is a reliable and cost-effective choice for activating the carboxylic acid.[5][7]

| Parameter | Recommendation | Rationale & Notes |

| Starting Material | 0.1 mmol peptide-on-resin (N-terminal amine is free) | Ensure the final Fmoc deprotection is complete and the resin is washed thoroughly. |

| Reagent Equivalents | 3.0 eq. 7-Bromo-1H-indazole-3-carboxylic acid | Excess drives the reaction to completion. |

| 2.9 eq. HBTU (or HATU/COMU) | HBTU is a standard aminium-based coupling reagent.[5][7] | |

| 6.0 eq. Diisopropylethylamine (DIPEA) | Acts as a base to facilitate the activation and coupling. | |

| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS coupling reactions. |

| Reaction Time | 1 - 2 hours | Monitor reaction completion. |

| Monitoring | Kaiser Test (Ninhydrin Test) | A negative test confirms complete capping. |

Step-by-Step Methodology:

-

Resin Preparation: Swell the fully synthesized peptide-resin (with the N-terminal amine deprotected) in DMF (5 mL) for 20 minutes.

-

Activation Solution Preparation: In a separate vial, dissolve 7-Bromo-1H-indazole-3-carboxylic acid (72 mg, 0.3 mmol) and HBTU (110 mg, 0.29 mmol) in 3 mL of DMF. Add DIPEA (105 µL, 0.6 mmol) and vortex briefly. Allow the solution to pre-activate for 2-3 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test after 1 hour. If positive, allow the reaction to proceed longer.

-

Washing: Once complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

-

Drying: Dry the resin under high vacuum before cleavage.

Caption: Chemical scheme for N-terminal capping on the solid support.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid used to cleave the peptide from most common resins (e.g., Rink Amide, Wang) and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[8] Scavengers are critical to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[8]

Step-by-Step Methodology:

-

Preparation: Place the dry, indazole-capped peptide-resin (from 0.1 mmol synthesis) in a 10 mL reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is Reagent K : 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Dithiothreitol (DTT). Warning: TFA is highly corrosive. Work in a certified fume hood and wear appropriate PPE.

-

Cleavage Reaction: Add 5 mL of the cold cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube. Add 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture at ~3500 rpm for 5 minutes. A white pellet should form. Carefully decant the ether.

-

Washing: Resuspend the pellet in 20 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and TFA.[9]

-

Drying: After the final decantation, allow the peptide pellet to air-dry in the fume hood until a white powder is obtained. For long-term storage, lyophilize the peptide from a Water/Acetonitrile mixture.

Protocol 4: Purification and Analysis

Rationale: Crude synthetic peptides require purification to remove deletion sequences, incompletely deprotected species, and scavenger adducts. RP-HPLC is the standard method for peptide purification.[10][11] Mass spectrometry provides definitive confirmation of the product's identity by verifying its molecular weight.[12]

Methodology:

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Purify using a preparative C18 reverse-phase HPLC column.

-

Employ a gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). A typical gradient runs from 5% to 65% B over 30-40 minutes.

-

Collect fractions corresponding to the major product peak, identified by UV absorbance at 220 nm and 280 nm.

-

-

Characterization by LC-MS:

-

Analyze both the crude material and the purified fractions.

-

Use an analytical C18 column coupled to a mass spectrometer (ESI-MS is common for peptides).[12][13]

-

Confirm the presence of a peak with the expected mass-to-charge ratio (m/z) corresponding to the [M+H]⁺, [M+2H]²⁺, etc., ions of the final 7-bromo-1H-indazole-capped peptide.

-

Assess purity by integrating the peak area of the desired product in the analytical HPLC chromatogram.[11]

-

Conclusion

7-Bromo-1H-indazole-3-carbonyl chloride and its carboxylic acid precursor are highly effective reagents for the strategic N-terminal modification of synthetic peptides. The choice between direct acylation with the acid chloride and in situ activation of the carboxylic acid allows researchers to select the method best suited to their experimental setup and expertise. The protocols provided herein offer a robust and validated framework for synthesizing, purifying, and analyzing these valuable peptide conjugates, paving the way for advanced studies in drug discovery and chemical biology.

References

-

Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link]

- Subiros-Funosas, R., et al. (2011). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Google Patents. (n.d.). Process for the preparation of resin-bound cyclic peptides.

-

CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

- Swamy, G. N., et al. (2012).

- Coon, J. J., et al. (2008).

- Grace Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

-

Dilun Biotechnology. (2025). Revolutionizing Peptide Cleavage and Purification Techniques. Retrieved from [Link]

- Agilent. (2024).

-

Bio-Rad. (n.d.). Introduction to Cleavage Techniques. Retrieved from [Link]

-

Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. bachem.com [bachem.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. EP1093458A4 - Process for the preparation of resin-bound cyclic peptides - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. chemcoplus.co.jp [chemcoplus.co.jp]

- 11. agilent.com [agilent.com]

- 12. biovera.com.au [biovera.com.au]

- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Nucleophilic Substitution Protocols for 7-Bromoindazole-3-Carbonyl Chloride

Executive Summary

This technical guide details the optimization of nucleophilic substitution reactions for 7-bromoindazole-3-carbonyl chloride . This scaffold is a critical "linchpin" intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1]

The primary reactivity of this molecule is Nucleophilic Acyl Substitution at the C3-carbonyl center. The 7-bromo substituent serves as a latent handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) and is generally inert under the acyl substitution conditions described herein. This guide addresses the specific challenges of working with indazole acid chlorides, including N1-tautomer interference, moisture sensitivity, and regioselectivity.[1]

Chemical Properties & Handling[1]

-

Compound: 7-Bromoindazole-3-carbonyl chloride

-

Molecular Formula:

[1] -

MW: 259.49 g/mol [1]

-

Hazards: Corrosive, Lachrymator, Moisture Sensitive.[1]

-

Storage: Store under Argon/Nitrogen at -20°C. Hydrolyzes rapidly to the carboxylic acid upon exposure to atmospheric moisture.

Structural Analysis & Reactivity Profile

The molecule contains two electrophilic sites, but they possess vastly different reactivity profiles under standard conditions:

-

C3-Carbonyl Chloride (High Reactivity): The primary site for nucleophilic attack by amines, alcohols, and thiols.[1]

-

C7-Bromide (Low Reactivity): Inert to standard nucleophilic acyl substitution conditions. Requires Pd/Ni-catalysis or forcing

conditions to react.

Mechanistic Pathways & Workflow

The following diagram illustrates the standard workflow and competing side reactions.

Figure 1: Reaction pathway showing the activation of the acid, nucleophilic attack, and critical moisture-induced side reactions.[1]

Core Protocols

Protocol A: Amide Coupling (Schotten-Baumann Conditions)

Application: Synthesis of library compounds for SAR studies. Rationale: Uses a non-nucleophilic base to scavenge HCl without competing for the electrophile. DCM is preferred for solubility, though THF is a viable alternative.[1]

Materials:

-

7-Bromoindazole-3-carbonyl chloride (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

-

Anhydrous Dichloromethane (DCM) [0.1 M concentration][1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solvation: Dissolve the amine nucleophile (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool to

in an ice bath. -

Addition: Dissolve 7-bromoindazole-3-carbonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Critical Control Point: Rapid addition can cause localized heating and potential N1-acylation side reactions if the indazole nitrogen is unprotected.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LCMS. The acid chloride converts to the methyl ester if quenched with methanol for LCMS analysis.

-

-

Workup: Dilute with DCM. Wash sequentially with:

-

1N HCl (to remove excess amine/DIPEA)[1]

-

Sat.

(to remove any hydrolyzed acid) -

Brine.

-

-

Isolation: Dry over

, filter, and concentrate.

Protocol B: Esterification (Alcohol Nucleophiles)

Application: Generating prodrugs or metabolic probes.[1] Rationale: Alcohols are poorer nucleophiles than amines. Pyridine is used here as both a base and a nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate).

Materials:

-

7-Bromoindazole-3-carbonyl chloride (1.0 equiv)

-

Alcohol (R-OH) (1.2 - 1.5 equiv)[1]

-

Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv)[1]

-

Anhydrous THF[1]

Step-by-Step Procedure:

-

Setup: Dissolve the alcohol and base (Pyridine or TEA/DMAP) in anhydrous THF under

. -

Addition: Cool to

. Add the acid chloride (solid or solution) in portions. -

Catalysis: If using TEA, the addition of DMAP (4-Dimethylaminopyridine) is essential to accelerate the attack on the carbonyl.

-

Completion: Stir at RT for 6–12 hours. (Esters form slower than amides).[1]

-

Workup: Evaporate THF. Redissolve in EtOAc. Wash with dilute citric acid (to remove Pyridine/DMAP) and brine.

Critical Analysis & Troubleshooting (E-E-A-T)

The N1-Protection Dilemma

A common point of failure in indazole chemistry is the acidity of the N1 proton (

-

Unprotected Indazole: If the N1 is free, the base (DIPEA) can deprotonate it, making the N1 nitrogen nucleophilic.[1] This leads to dimerization , where one molecule of acid chloride reacts with the N1 of another.[1]

-

Recommendation: For robust scale-up, use an N1-protected precursor (e.g., SEM, THP, or Boc) before forming the acid chloride.[1] If you must use the unprotected scaffold, use Protocol A with strict temperature control (

) and ensure the amine nucleophile is added before the acid chloride.[1]

Halogen Stability

Researchers often fear "losing" the bromine during substitution.

-

Fact: The C7-Br bond is stable to DIPEA, TEA, Pyridine, and mild heating (

).[1] -

Validation: LCMS should show the characteristic 1:1 isotopic pattern (

) in the product, confirming the handle is intact.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / SM Remaining | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (Karl Fischer < 0.05%). Use fresh bottle of acid chloride. |

| New Spot on TLC (High Rf) | N1-Acylation (Dimer/Side prod) | Use N1-protected starting material or decrease reaction temp to -10°C. |

| Precipitate during addition | Amine Hydrochloride Salt | This is normal (DIPEA[1]·HCl). Ensure vigorous stirring. |

| Product is an Acid | Quenching too early or wet solvent | The "product" is actually hydrolyzed starting material. Check solvent quality. |

References

-

Indazole Scaffold Synthesis

-

Amide Coupling Methodologies

-

Specific Indazole Carboxamide Protocols

-

General Acid Chloride Reactivity

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1] (Authoritative text on Nucleophilic Acyl Substitution mechanisms).

-

Sources

Troubleshooting & Optimization

preventing hydrolysis of 7-Bromo-1H-indazole-3-carbonyl chloride in moist air

A Guide to Preventing and Troubleshooting Hydrolysis in Moist Air

Welcome to the technical support center for 7-Bromo-1H-indazole-3-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Given its inherent sensitivity to moisture, preventing unintentional hydrolysis is paramount to achieving successful and reproducible experimental outcomes. This document provides in-depth technical insights, troubleshooting protocols, and best-practice recommendations to ensure the integrity of your material and the success of your reactions.

The Challenge: Inherent Reactivity of an Acyl Chloride

7-Bromo-1H-indazole-3-carbonyl chloride is a valuable building block in medicinal chemistry, often employed in the synthesis of complex heterocyclic scaffolds for drug discovery.[1][2] However, its utility is intrinsically linked to its high reactivity. The acyl chloride functional group is a powerful electrophile, making it an excellent acylating agent for forming amides, esters, and ketones.[3][4] This same reactivity, however, makes it exceptionally susceptible to nucleophilic attack by water, even trace amounts present as humidity in the air.

This rapid reaction, known as hydrolysis, irreversibly converts the starting material into the corresponding carboxylic acid (7-Bromo-1H-indazole-3-carboxylic acid), rendering it inactive for most subsequent acylation reactions.[4][5] Understanding and controlling this degradation pathway is the single most critical factor for its successful application.

The Mechanism of Hydrolysis

The hydrolysis of an acyl chloride is a classic nucleophilic addition-elimination reaction.[3][5] The process occurs in two primary steps:

-

Nucleophilic Addition: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[5]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step by another water molecule yields the stable 7-Bromo-1H-indazole-3-carboxylic acid and hydrochloric acid (HCl).[5][6]

Caption: Nucleophilic addition-elimination mechanism of hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by users in a direct question-and-answer format.

Q1: My reaction was intended to form an amide, but my main product is 7-Bromo-1H-indazole-3-carboxylic acid. What went wrong?

A: This is the most definitive sign that your 7-Bromo-1H-indazole-3-carbonyl chloride starting material hydrolyzed either before or during your reaction. Water is a competing nucleophile, and due to its small size and high concentration (if present), it can react much faster than your intended amine or alcohol nucleophile. The source of the water could be contaminated starting material, "anhydrous" solvent that has absorbed atmospheric moisture, non-dried glassware, or exposure of the reaction to ambient air.

Q2: How can I check the purity of my 7-Bromo-1H-indazole-3-carbonyl chloride before starting my experiment?

A: Verifying the integrity of your starting material is a critical first step. Several analytical techniques can be used, with ¹H NMR being the most informative.

-

¹H NMR Spectroscopy: This is the preferred method. The key is to look for the disappearance of the signal corresponding to the acyl chloride and the appearance of a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm). While specific spectral data for the acyl chloride is not widely published, the aromatic protons of the indazole ring will also show slight shifts upon conversion to the carboxylic acid.

-

FTIR Spectroscopy: The acyl chloride will have a characteristic C=O stretch at a high frequency (typically 1770-1810 cm⁻¹). The corresponding carboxylic acid will show a broader C=O stretch at a lower frequency (1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.

-

Visual Inspection: While not quantitative, visual cues can be helpful. Pure acyl chloride should be a crystalline solid. If the material appears sticky, has "fumed" in the bottle (indicating reaction with moisture to produce HCl gas), or looks discolored, it has likely undergone some degree of hydrolysis.

Q3: I stored my reagent in a -20°C freezer, but it still degraded. Why didn't the cold temperature protect it?

A: Cold temperatures slow down reaction rates, but they do not stop hydrolysis. The primary issue with cold storage is condensation. When you remove a cold bottle from the freezer and open it in a room with normal humidity, moisture from the air will immediately condense on all cold surfaces, including the reagent itself. This introduces a significant amount of water directly into your material.

Best Practice: Always allow the container to warm to room temperature before opening it. This can take 30-60 minutes for a small bottle. Ideally, place the sealed container in a desiccator to warm up.[7]

Q4: I used a brand new bottle of anhydrous solvent, but my reaction still failed. What are other hidden sources of moisture?

A: Even with high-quality solvents, moisture can be introduced from several other sources:

-

Glassware: Laboratory glassware has a thin film of adsorbed water.[8] All glassware must be rigorously dried, either by heating in an oven (e.g., 125°C overnight) and cooling under a stream of inert gas or by flame-drying under vacuum.[8][9]

-

Atmosphere: If your reaction is not performed under a dry, inert atmosphere (like nitrogen or argon), moisture from the air will continuously enter the reaction vessel.[10]

-

Other Reagents: Ensure all other reagents, such as amines, bases, or catalysts, are also anhydrous.

Preventative Measures: A Proactive Approach to Quality Control

Success with moisture-sensitive reagents is achieved by building a multi-layered defense against water ingress.

3.1 Storage Protocols

Proper storage is your first line of defense.

-

Inert Atmosphere is Key: The ideal storage is in a sealed container with an inert gas (nitrogen or argon) headspace.[11] If you purchase the material in a Sure/Seal™ or AcroSeal™ type bottle, do not remove the septum.[8]

-

Use a Desiccator: Always store containers of 7-Bromo-1H-indazole-3-carbonyl chloride inside a desiccator.[7][12] This provides a dry environment that protects the reagent from ambient humidity.

-

Aliquot the Reagent: Avoid repeatedly opening the main stock bottle. Upon receiving the material, it is best practice to quickly aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[11] This protects the integrity of the bulk supply.

| Desiccant Type | Mechanism | Pros | Cons | Best Use Case |

| Silica Gel (Indicating) | Physical Adsorption | Inexpensive, reusable, color indicator shows saturation.[13][14] | Lower capacity, less effective at very low humidity.[14] | General purpose desiccator storage. |

| Molecular Sieves (3Å or 4Å) | Physical Adsorption (Size Exclusion) | High capacity at low humidity, fast-acting.[12][13] | More expensive, requires high heat for regeneration. | High-efficiency drying of solvents and desiccators for highly sensitive reagents.[15] |

| Calcium Chloride (CaCl₂) | Chemical Hydration | Very high capacity, low cost.[16] | Can form a corrosive brine when saturated.[12] | Industrial applications, not ideal for direct contact with glassware. |

| Drierite™ (CaSO₄) | Chemical Hydration | Good general-purpose drying agent. | Lower capacity than other options. | Drying tubes and general desiccation. |

3.2 Handling and Reaction Setup

Executing your experiment with precision is critical. The gold standard for handling highly reactive materials is to use an inert atmosphere glovebox or a Schlenk line.[9][10]

Caption: A standard inert atmosphere reaction setup.

Key Principles for Handling:

-

Purge and Refill: Before starting, the reaction vessel must be purged of atmospheric gases. This is typically done by applying a vacuum and refilling with inert gas, repeated three times.[9]

-

Positive Pressure: The reaction should be maintained under a slight positive pressure of inert gas, confirmed by gentle bubbling through an oil bubbler. This ensures that if there are any small leaks, inert gas flows out rather than moist air flowing in.[8]

-

Dry Transfer Techniques: Use oven-dried syringes and needles to transfer the reagent or its solutions.[17][18] Never pour the solid in open air.

Detailed Experimental Protocols

Protocol 1: Handling and Dispensing Solid 7-Bromo-1H-indazole-3-carbonyl chloride

Objective: To accurately weigh and dispense the solid reagent while minimizing exposure to air and moisture. This protocol assumes the use of a nitrogen-filled glovebox.

Materials:

-

7-Bromo-1H-indazole-3-carbonyl chloride in its original container.

-

Spatula (oven-dried).

-

Analytical balance (inside the glovebox).

-

Several small, oven-dried glass vials with screw caps.

-

Parafilm® or PTFE tape.

Procedure:

-

Preparation: Ensure the glovebox has a low-humidity (<10 ppm H₂O) and low-oxygen (<10 ppm O₂) atmosphere. Bring all necessary glassware and tools into the glovebox antechamber and cycle appropriately.

-

Equilibration: Allow the sealed container of the acyl chloride to sit inside the glovebox for at least 30 minutes to equilibrate to the internal temperature.

-

Aliquotting: Open the main container. Using a clean, dry spatula, quickly and carefully portion the desired amounts of the solid into the pre-tared vials. Work efficiently to minimize the time the bulk material is exposed.

-

Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm® or PTFE tape.

-

Storage: Immediately place the newly created aliquots and the resealed main container into a desiccator inside the glovebox.

Protocol 2: Monitoring Hydrolysis via ¹H NMR Spectroscopy

Objective: To prepare an NMR sample of the acyl chloride to assess its purity and detect the presence of the hydrolyzed carboxylic acid product.

Materials:

-

Sample of 7-Bromo-1H-indazole-3-carbonyl chloride.

-

Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆, from a sealed ampoule or Sure/Seal™ bottle).

-

Dry NMR tube with cap.

-

Dry gas-tight syringe and needle.

-

Reaction vial with a septum, under inert gas.

Procedure:

-

Sample Preparation: Inside a glovebox or under a positive flow of argon/nitrogen, place a small amount (5-10 mg) of the acyl chloride into the dry vial.

-

Solvent Addition: Using a dry syringe, draw up ~0.6 mL of anhydrous deuterated solvent and add it to the vial to dissolve the solid.

-

Transfer to NMR Tube: Quickly transfer the solution from the vial into the dry NMR tube. Cap the tube immediately.

-

Acquisition: Acquire the ¹H NMR spectrum as soon as possible.

-

Analysis:

-

Look for the Carboxylic Acid Peak: Scan the downfield region (10-14 ppm). A broad singlet in this area is indicative of the 7-Bromo-1H-indazole-3-carboxylic acid impurity.[19]

-

Assess the Aromatic Region: Compare the integration of the aromatic protons to the integration of the carboxylic acid proton to quantify the extent of hydrolysis. The aromatic region for indazole derivatives typically falls between 7.0 and 8.5 ppm.[20][21]

-

By implementing these rigorous storage, handling, and analytical procedures, researchers can confidently prevent the hydrolysis of 7-Bromo-1H-indazole-3-carbonyl chloride, ensuring the integrity of their experiments and the reliability of their synthetic results.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved February 15, 2026, from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved February 15, 2026, from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved February 15, 2026, from [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved February 15, 2026, from [Link]

-

YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved February 15, 2026, from [Link]

-

Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved February 15, 2026, from [Link]

-

Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved February 15, 2026, from [Link]

-

YouTube. (2022, February 2). Inert Atmosphere. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Air-free technique. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). 1H NMR Analysis of Compound 7 | PDF. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Desiccant. Retrieved February 15, 2026, from [Link]

-

Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved February 15, 2026, from [Link]

-

SorbentSystems.com. (n.d.). Desiccant Types. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved February 15, 2026, from [Link]

-

Sciencemadness.org. (2020, October 26). Acyl chlorides stability. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 7-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 15, 2026, from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026, from [Link]

-

Reddit. (2023, March 14). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

Chem-Impex. (n.d.). 7-Bromo-1H-indazole. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved February 15, 2026, from [Link]

-

Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved February 15, 2026, from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 7-BROMO-1H-INDAZOLE | 53857-58-2. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. terrauniversal.com [terrauniversal.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. sciencemadness.org [sciencemadness.org]

- 12. ibisscientific.com [ibisscientific.com]

- 13. Desiccant - Wikipedia [en.wikipedia.org]

- 14. Desiccant Types - SorbentSystems.com [sorbentsystems.com]

- 15. reddit.com [reddit.com]

- 16. absortech.com [absortech.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. PubChemLite - 7-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 20. rsc.org [rsc.org]

- 21. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

troubleshooting low yields in 7-bromoindazole amide coupling reactions

Technical Support Center: 7-Bromoindazole Amide Coupling Optimization

Executive Summary

Low yields in 7-bromoindazole amide couplings are rarely due to a single factor. They typically result from a "perfect storm" of three specific variables:

-

The "Peri-Effect" (Sterics): The bromine at C7 exerts significant steric pressure on the N1 position, destabilizing N1-substituents and hindering approach.

-

Electronic Deactivation: The electron-poor indazole core (exacerbated by the -I effect of Br) renders attached amines (e.g., aminoindazoles) poorly nucleophilic.

-

The "Proton Trap" (Side Reactions): If the N1-H is unprotected, it acts as a competitive nucleophile (N-acylation) or an acidic quench, consuming your activated ester.

This guide moves beyond standard HATU protocols to address these specific structural liabilities.

Part 1: Diagnostic Logic (The "Why")

Before changing reagents, diagnose the failure mode using this logic tree.

Figure 1: Diagnostic decision matrix for isolating the root cause of coupling failure.

Part 2: The "Unreactive Amine" Protocol (Electronic Deactivation)

Scenario: You are trying to couple a carboxylic acid to a 7-bromoindazol-X-amine (where the amine is on the ring). The Problem: The indazole ring is electron-deficient. The 7-Br adds inductive withdrawal. The resulting amine is an "aniline-like" dead nucleophile. Standard HATU/EDC active esters hydrolyze before the amine attacks.

The Solution: Ghosez’s Reagent (Neutral Acid Chloride) Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harshness of oxalyl chloride or thionyl chloride which can degrade the bromo-indazole scaffold.

Protocol: Ghosez-Mediated Coupling

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

-

Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

-

Formation: Stir at RT for 1–2 hours. Validation: Monitor by TLC (methanol quench of an aliquot shows methyl ester).

-

Coupling: Add the 7-bromoindazol-amine (1.0 equiv) and dry Pyridine (3.0 equiv) or 2,6-Lutidine (for base-sensitive substrates).

-

Execution: Stir at RT for 4–12 hours. If sluggish, heat to 40°C.

Why this works: Acid chlorides are orders of magnitude more electrophilic than OBt/OAt esters (HATU). They force the reaction with the deactivated amine.

Part 3: The "Steric Wall" Protocol (7-Position Interference)

Scenario: You are coupling an amine to 7-bromoindazole-3-carboxylic acid . The Problem: The 7-Br atom is physically large and sits in the "peri" position relative to N1. This creates a crowded pocket that distorts the geometry of the C3-carbonyl, making it harder for bulky amines to approach.

The Solution: T3P (Propylphosphonic Anhydride) T3P is a cyclic anhydride that acts as a powerful coupling agent with low epimerization.[1] It is particularly effective for sterically hindered couplings because the byproduct is water-soluble (easy workup) and it drives the reaction through a highly reactive mixed anhydride.

Protocol: T3P High-Concentration Method

-

Setup: Dissolve 7-bromoindazole-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar solvents where the salt effect is minimized).

-

Base: Add DIPEA (3.0 equiv) or NMM (N-methylmorpholine).

-

Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv). Note: Excess T3P is often needed for hindered substrates.

-

Condition: Heat to 60°C in a sealed vial.

-

Workup: Wash with water, sat. NaHCO3, and 1M HCl. T3P byproducts wash away instantly.

Data Comparison: Reagent Efficacy for Hindered Indazoles

| Reagent | Yield (Typical) | Steric Tolerance | Electronic Activation | Cleanliness (Workup) |

| HATU | 35-50% | Moderate | High | Poor (Tetramethylurea byproduct) |

| EDC/HOBt | <20% | Low | Moderate | Good |

| Ghosez | 75-90% | High | Very High | Moderate (Requires dry conditions) |

| T3P | 60-80% | Very High | High | Excellent |

Part 4: The "Proton Trap" (N1 Protection)

FAQ: "I see a byproduct with M+ mass corresponding to my product, but the NMR is wrong. What is it?"

Answer: You likely have N1-acylation .[2] If your 7-bromoindazole has a free N-H (position 1), it is a nucleophile. Although the N1-H is less nucleophilic than a primary amine, the intramolecular proximity or simple concentration effects can lead to the activated acid attacking the N1 nitrogen instead of your target amine.

The Fix: You must protect the N1 position before attempting difficult amide couplings.

-

Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

-

Avoid: Boc (The 7-Br steric clash makes N-Boc extremely labile; it often falls off during the coupling or workup).

-

Why THP? It is easily installed (DHP, pTsOH) and stable to basic coupling conditions, but comes off easily with mild acid later.

Part 5: Mechanistic Visualization

Understanding the activation pathway helps you choose the right intervention.

Figure 2: Kinetic competition. The Acid Chloride pathway (Ghosez) outcompetes hydrolysis when the amine is deactivated.

References

-

Ghosez's Reagent Protocol: Devos, A., et al. "Dichloromethyleniminium salts: highly reactive intermediates for the synthesis of acid chlorides." Journal of the Chemical Society, Chemical Communications, 1979.[3]

-

T3P in Drug Discovery: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

-

Indazole Regioselectivity: Hunt, T. A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[4] Beilstein Journal of Organic Chemistry, 2021.

-

Amide Coupling with Electron-Deficient Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Technical Support Center: Purification of Decomposed 7-Bromo-1H-indazole-3-carbonyl chloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying decomposed samples of 7-Bromo-1H-indazole-3-carbonyl chloride. This document offers practical, field-proven insights and detailed protocols to restore the purity of this critical reagent, ensuring the integrity of subsequent synthetic steps.

Introduction: Understanding the Challenge

7-Bromo-1H-indazole-3-carbonyl chloride is a highly reactive bifunctional molecule, prized as a key intermediate in the synthesis of complex pharmaceutical agents. Its reactivity, however, is a double-edged sword. The acyl chloride functional group is exceptionally susceptible to hydrolysis, particularly in the presence of atmospheric moisture or residual water in solvents. This decomposition pathway leads to the formation of its corresponding carboxylic acid, 7-Bromo-1H-indazole-3-carboxylic acid, which is often the primary impurity in aged or improperly handled samples.

The presence of this carboxylic acid impurity can be detrimental to subsequent reactions, such as amide bond formation, where the acyl chloride's high electrophilicity is required. Therefore, an effective purification strategy is paramount to salvaging valuable, partially decomposed material.

Frequently Asked Questions (FAQs)

Q1: My once-yellowish solid of 7-Bromo-1H-indazole-3-carbonyl chloride has become a pasty, off-white substance. What has likely happened?

A1: This change in physical appearance is a strong indicator of decomposition. The acyl chloride has likely hydrolyzed upon exposure to moisture, forming 7-Bromo-1H-indazole-3-carboxylic acid. The presence of hydrochloric acid (HCl), a byproduct of the hydrolysis, can also contribute to the change in consistency.

Q2: How can I confirm that my sample has decomposed to the carboxylic acid?

A2: Spectroscopic analysis is the most definitive method. An Infrared (IR) spectrum of a decomposed sample will show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretching frequency to approximately 1700-1725 cm⁻¹, characteristic of a carboxylic acid dimer.[1][2] In contrast, the pure acyl chloride would exhibit a sharp, intense C=O stretch at a higher wavenumber, typically around 1740-1780 cm⁻¹. For a definitive structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed to identify the distinct signals of the carboxylic acid.

Q3: Can I use the decomposed material directly in my next reaction?

A3: It is highly inadvisable. The carboxylic acid impurity will not participate in reactions requiring the high reactivity of the acyl chloride, such as direct amidation. Furthermore, the presence of HCl byproduct can interfere with acid-sensitive reagents or catalyze unwanted side reactions.

Q4: What are the primary purification strategies for removing the carboxylic acid impurity?

A4: The two most effective methods are recrystallization and flash column chromatography. The choice between them depends on the scale of purification, the desired final purity, and the available resources. Recrystallization is often suitable for larger quantities, while flash chromatography provides excellent separation for smaller to medium-scale purifications.

Troubleshooting Guide: Common Purification Issues

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| "Oiling out" during recrystallization | The compound's melting point is lower than the boiling point of the solvent system, or the solution is too supersaturated. | - Use a larger volume of solvent to lower the saturation point. - Cool the solution more slowly to allow for proper crystal lattice formation. - Switch to a solvent system with a lower boiling point. - Add a seed crystal to induce crystallization. |

| Poor recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Reduce the initial volume of the hot solvent. - After cooling to room temperature, place the flask in an ice bath to further decrease solubility. - Concentrate the mother liquor and attempt a second recrystallization. |

| Colored impurities remain after recrystallization | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use sparingly to avoid adsorbing the product). - A second recrystallization may be necessary. |

| Poor separation during flash chromatography | The chosen eluent system has poor selectivity for the acyl chloride and the carboxylic acid. | - Increase the polarity of the eluent gradually to elute the more polar carboxylic acid. A common starting point is a mixture of hexane and ethyl acetate. - Ensure the silica gel is properly packed and equilibrated. |

| Product degradation on the silica gel column | The acyl chloride is reacting with residual water on the silica gel. | - Use freshly opened, high-quality silica gel. - Dry the silica gel in a vacuum oven before use. - Run the column as quickly as possible to minimize contact time. |

Purity Assessment: A Spectroscopic Approach

Confirming the purity of the recovered 7-Bromo-1H-indazole-3-carbonyl chloride is crucial. The following table summarizes the expected spectroscopic features of the pure acyl chloride and its primary decomposition product.

| Technique | 7-Bromo-1H-indazole-3-carbonyl chloride | 7-Bromo-1H-indazole-3-carboxylic acid |

| ¹H NMR | - Aromatic protons in the indazole ring. - Absence of a broad carboxylic acid proton signal. | - Aromatic protons in the indazole ring. - A broad, downfield singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | - Carbonyl carbon signal in the range of 160-170 ppm. | - Carbonyl carbon signal shifted slightly upfield compared to the acyl chloride, typically in the 165-175 ppm range. |

| IR Spectroscopy | - Sharp, strong C=O stretch around 1740-1780 cm⁻¹. - Absence of a broad O-H stretch. | - Broad O-H stretch from 2500-3300 cm⁻¹. - Strong C=O stretch around 1700-1725 cm⁻¹.[1][2] |

Visualizing the Challenge and Solution

The following diagrams illustrate the decomposition pathway and the general workflow for purification.

Caption: Decomposition of 7-Bromo-1H-indazole-3-carbonyl chloride.

Caption: General purification workflow for decomposed acyl chloride.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is particularly effective for larger quantities of material where the primary impurity is the corresponding carboxylic acid. The principle relies on the differential solubility of the acyl chloride and the carboxylic acid in a carefully selected solvent system.

Materials:

-

Decomposed 7-Bromo-1H-indazole-3-carbonyl chloride

-

Anhydrous toluene

-

Anhydrous hexanes

-

Erlenmeyer flask with a reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the decomposed solid in a dry Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of anhydrous toluene and gently heat the mixture to reflux.

-

Solvent Addition: Continue adding small portions of hot anhydrous toluene until all the solid dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The 7-Bromo-1H-indazole-3-carboxylic acid, being more polar, will be less soluble in the non-polar solvent and should crystallize out.

-

Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous hexanes to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purified 7-Bromo-1H-indazole-3-carbonyl chloride should be in the filtrate.

-

Product Recovery: Carefully evaporate the solvent from the filtrate under reduced pressure to obtain the purified acyl chloride. Caution: Ensure your rotary evaporator is equipped with a trap to handle the corrosive nature of the acyl chloride.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography offers a more refined separation and is ideal for smaller quantities or when higher purity is required.

Materials:

-

Decomposed 7-Bromo-1H-indazole-3-carbonyl chloride

-

Silica gel (230-400 mesh)

-

Anhydrous hexanes

-

Anhydrous ethyl acetate

-

Chromatography column and accessories

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

-

Sample Loading: Dissolve the crude, decomposed material in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with 100% anhydrous hexanes. Gradually increase the polarity of the eluent by adding increasing proportions of anhydrous ethyl acetate. The less polar 7-Bromo-1H-indazole-3-carbonyl chloride will elute first.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a suitable agent if necessary (e.g., potassium permanganate).

-

Product Isolation: Combine the fractions containing the pure acyl chloride and remove the solvent under reduced pressure.

-

Impurity Elution: The more polar 7-Bromo-1H-indazole-3-carboxylic acid will elute later, at higher concentrations of ethyl acetate.

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

BJOC - Search Results. Beilstein Journals. [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of Rochester. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

7-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). PubChem. [Link]

-

Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]

-

(PDF) 13 C NMR of indazoles. ResearchGate. [Link]

-

Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2. Wiley Online Library. [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

1H-indazole hydrochloride. NIST WebBook. [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Amide Bond Formation with 7-Bromoindazole Acid Chloride

Strategic Context: The "7-Bromo" Challenge

In kinase inhibitor development, the 7-bromoindazole scaffold is a privileged structure, often serving as a hinge-binder or a vector for solubilizing groups. However, functionalizing the C3-position via amide coupling presents a distinct physicochemical challenge:

-

Steric Occlusion: The bromine atom at C7 exerts significant steric pressure on the C3-carboxylate, hindering the approach of bulky coupling reagents (like HATU or PyBOP).

-

Electronic Deactivation: If the coupling partner is an electron-deficient aniline (common in oncology), the nucleophilicity is compromised.

-

N1-Interference: The indazole N1-proton (

) is acidic. Without protection, competitive N-acylation or polymerization can occur during activation.

This guide compares the Acid Chloride route (high-energy activation) against standard alternatives, providing a validated protocol to overcome these barriers.

Comparative Analysis: Activation Strategies

The following table contrasts the Acid Chloride method with the industry-standard (HATU) and a scale-up alternative (Mixed Anhydride).

| Feature | Method A: Acid Chloride (Focus) | Method B: HATU/DIEA (Standard) | Method C: Mixed Anhydride (IBCF) |

| Active Species | Acyl Chloride (-COCl) | O-At-uronium species | Mixed Carbonic Anhydride |

| Reactivity | Highest. Forces reaction with weak nucleophiles. | High. Good for general use, struggles with extreme sterics. | Moderate. Temperature sensitive. |

| Steric Tolerance | Excellent. The leaving group (Cl⁻) is small. | Moderate. The leaving group (OAt) is bulky. | Low to Moderate. |

| Byproducts | HCl, CO, CO₂ (Gases/Volatile). Easy workup. | Urea, HOBt/HOAt.[1][2][3] Difficult to remove without chromatography. | CO₂, Isobutanol. |

| Moisture Sensitivity | Critical. Requires dry solvents/inert atm.[4] | Moderate. | High. |

| Atom Economy | High (especially with oxalyl chloride). | Low (large mass of coupling agent wasted). | Moderate. |

Expert Insight: Why Choose the Acid Chloride?

While HATU is the "go-to" for discovery chemistry, it often stalls with 7-bromoindazole substrates because the bulky benzotriazole leaving group cannot effectively access the sterically crowded carbonyl center. The acid chloride generates a highly electrophilic center with a minimal steric footprint (Cl⁻), driving the reaction to completion even with deactivated anilines.

Validated Protocol: In-Situ Acid Chloride Generation

Pre-requisite: Ensure the N1-position of the indazole is protected (e.g., THP, SEM, or Boc) to prevent side reactions. If unprotected, use 3+ equivalents of base, but yields will fluctuate.